

# Melitracen-d6 Hydrochloride vs. Non-deuterated Melitracen: A Technical Guide

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## Compound of Interest

Compound Name: Melitracen-d6 Hydrochloride

Cat. No.: B15144294

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

Melitracen is a tricyclic antidepressant (TCA) that exerts its therapeutic effects by inhibiting the reuptake of the neurotransmitters norepinephrine and serotonin in the brain.<sup>[1][2][3]</sup> This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, which is believed to be the primary mechanism for its antidepressant and anxiolytic properties.<sup>[2][3]</sup> The deuteration of pharmaceuticals, a process where hydrogen atoms are replaced by their stable isotope deuterium, has emerged as a strategy to favorably alter the pharmacokinetic profiles of drugs.<sup>[4][5]</sup> This guide provides a comparative overview of **Melitracen-d6 Hydrochloride** and its non-deuterated counterpart, focusing on their core chemical properties, mechanism of action, and the theoretical implications of deuteration.

## Physicochemical Properties

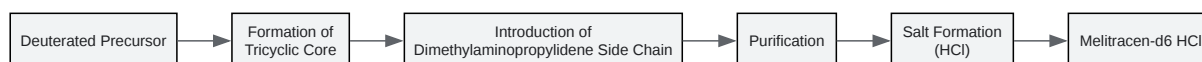
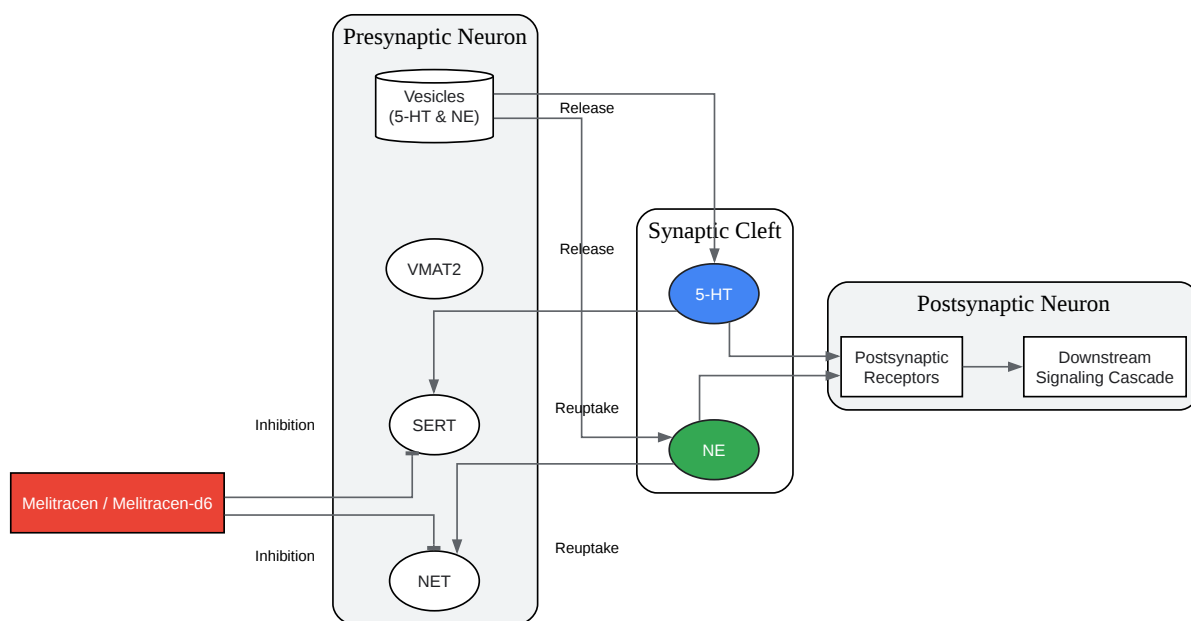
A direct comparative study detailing the physicochemical properties of **Melitracen-d6 Hydrochloride** versus non-deuterated Melitracen Hydrochloride is not readily available in the public domain. However, based on information from chemical suppliers, the fundamental properties can be summarized. The primary difference lies in the molecular weight, which is increased in the deuterated form due to the presence of six deuterium atoms.

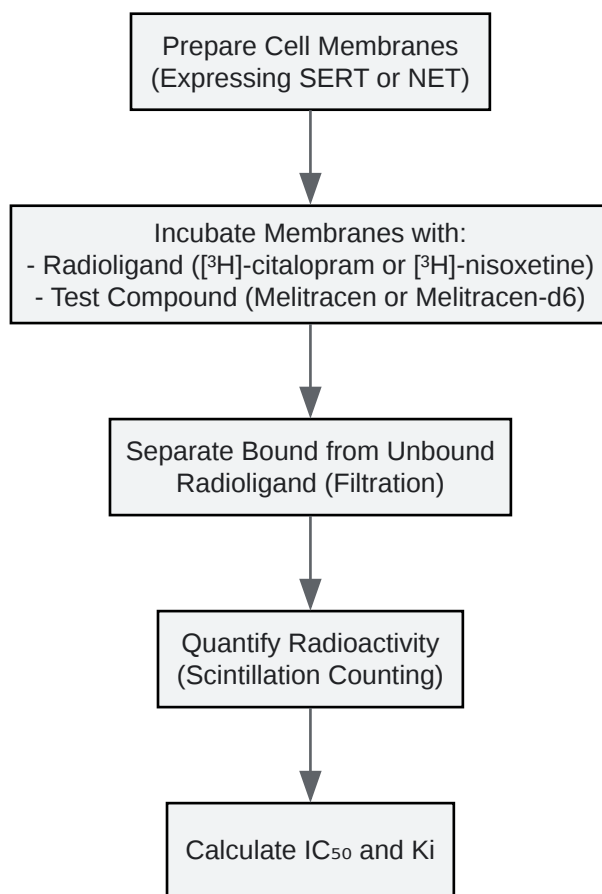
Property	Melitracen-d6 Hydrochloride	Non-deuterated Melitracen Hydrochloride
Molecular Formula	C <sub>21</sub> H <sub>20</sub> D <sub>6</sub> CIN	C <sub>21</sub> H <sub>26</sub> CIN
Molecular Weight	333.93 g/mol [6]	327.89 g/mol [7]
Synonyms	3-(10,10-Dimethyl-d6)-9(10H)-anthracenylidene)-N,N-dimethyl-1-propanamine Hydrochloride[6]	3-(10,10-dimethylantracen-9(10H)-ylidene)-N,N-dimethylpropan-1-amine hydrochloride[7]

## Mechanism of Action and Signaling Pathways

Both **Melitracen-d6 Hydrochloride** and non-deuterated Melitracen are understood to share the same primary mechanism of action. As tricyclic antidepressants, they bind to and inhibit the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][2][3] This inhibition blocks the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft into the presynaptic neuron, thereby increasing the concentration and duration of action of these neurotransmitters at the postsynaptic receptors.[2][3]

The following diagram illustrates the primary signaling pathway affected by Melitracen.





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